molecular formula C9H5NO2 B12288407 6-Ethynylbenzo[d]oxazol-2(3H)-one

6-Ethynylbenzo[d]oxazol-2(3H)-one

Cat. No.: B12288407
M. Wt: 159.14 g/mol
InChI Key: ZJSMNMOUCGSDQD-UHFFFAOYSA-N
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Description

6-Ethynylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylbenzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with ethynyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Ethynylbenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX). The ethynyl group enhances its binding affinity to the active site of the enzyme, thereby blocking the catalytic activity. Similarly, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis .

Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

6-ethynyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H5NO2/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h1,3-5H,(H,10,11)

InChI Key

ZJSMNMOUCGSDQD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)NC(=O)O2

Origin of Product

United States

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